Apigenin 5-O-neohesperidoside

Overview

Description

Apigenin 5-O-neohesperidoside is a flavonoid glycoside derived from apigenin, a naturally occurring compound found in various fruits, vegetables, and herbs. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. This compound is particularly interesting due to its unique glycosidic linkage, which may influence its bioavailability and biological activity.

Mechanism of Action

Target of Action

Apigenin 5-O-neohesperidoside, a flavonoid compound, has been found to modulate key signaling molecules involved in the initiation of cell proliferation, invasion, and metastasis . The primary targets of this compound include JAK/STAT , PI3K/Akt/mTOR , MAPK/ERK , NF-κB , and Wnt/β-catenin pathways , as well as the oncogenic non-coding RNA network .

Mode of Action

This compound interacts with its targets and brings about significant changes in cellular processes. It has been shown to suppress epithelial-to-mesenchymal transition (EMT) in vitro, consequently blocking cell proliferation and invasion by interrupting the miR-152-5p/BRD4 axis .

Biochemical Pathways

The compound affects various biochemical pathways, leading to downstream effects that contribute to its therapeutic potential. It is able to modulate key molecular pathways involved in angiogenesis, epithelial-to-mesenchymal transition (EMT), maintenance of cancer stem cells (CSCs), and cell cycle arrest .

Pharmacokinetics

It is known that flavonoids like apigenin are systemically absorbed and recirculated by enterohepatic and local intestinal pathways . The bioavailability of apigenin is in the region of 30% . Once absorbed from the oral route, it reaches maximal circulating concentration after a time of 0.5–2.5h, with an elimination half-life averaging 2.52 ± 0.56h .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to suppress various types of cancer through the induction of apoptosis and cell-cycle arrest, suppressing cell migration and invasion, reduction of inflammation, and inhibiting angiogenesis . It significantly decreases the secretion of various proinflammatory cytokines specifically tumor necrosis factor (TNF)-α, IL-1β, IL-6, and IL-10 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and subsequent systemic effects can be affected by the presence of other compounds in the diet

Biochemical Analysis

Biochemical Properties

Apigenin 5-O-neohesperidoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes . Additionally, this compound interacts with proteins such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their activity and thereby influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to induce apoptosis in cancer cells by activating caspases and promoting cell cycle arrest . Moreover, it influences cell signaling pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways, leading to changes in gene expression and cellular metabolism . In immune cells, this compound reduces the production of pro-inflammatory cytokines, thereby modulating the immune response .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their functions. For example, this compound inhibits the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it modulates the expression of genes involved in apoptosis and cell proliferation by interacting with transcription factors such as NF-κB and STAT3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, this compound has been reported to degrade over time, leading to a decrease in its bioactivity . Its anti-inflammatory and anticancer effects have been observed to persist over extended periods in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, leading to the formation of metabolites that can be excreted from the body . Additionally, it interacts with cofactors such as NADPH and glutathione, influencing metabolic flux and metabolite levels . These interactions play a crucial role in determining the bioavailability and efficacy of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It has been shown to be transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for its biological activity and therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been reported to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Additionally, post-translational modifications such as phosphorylation and glycosylation can influence its targeting to specific compartments or organelles . These localization patterns are crucial for understanding the molecular mechanisms underlying its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apigenin 5-O-neohesperidoside typically involves the glycosylation of apigenin. One common method is the enzymatic glycosylation using glycosyltransferases, which catalyze the transfer of a sugar moiety to apigenin. The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure the activity of the enzyme.

Another approach is chemical glycosylation, where apigenin is reacted with a glycosyl donor in the presence of a catalyst. This method may involve the use of protecting groups to ensure selective glycosylation at the desired position.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the glycosyltransferase enzyme. These microorganisms can be cultured in large bioreactors, and the enzyme can be harvested and used for the glycosylation of apigenin on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Apigenin 5-O-neohesperidoside can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the glycosidic linkage or the aglycone part of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and cerium ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced flavonoid derivatives.

Scientific Research Applications

Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosidic linkages on flavonoid activity.

Biology: The compound is investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: Apigenin 5-O-neohesperidoside is explored for its anticancer, anti-inflammatory, and antioxidant properties. It has shown promise in reducing the risk of chronic diseases and improving overall health.

Industry: The compound is used in the development of functional foods, dietary supplements, and cosmetic products due to its health-promoting properties.

Comparison with Similar Compounds

Apigenin 5-O-neohesperidoside can be compared with other flavonoid glycosides, such as:

Apigenin 7-O-glucoside: This compound has a different glycosidic linkage, which may affect its bioavailability and biological activity.

Luteolin 7-O-glucoside: Similar to apigenin glycosides, luteolin glycosides also exhibit antioxidant and anti-inflammatory properties but may differ in their potency and specific effects.

Quercetin 3-O-rutinoside (Rutin): Rutin is another flavonoid glycoside with well-documented health benefits, including vascular protection and anti-inflammatory effects.

The uniqueness of this compound lies in its specific glycosidic linkage, which can influence its absorption, metabolism, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name |

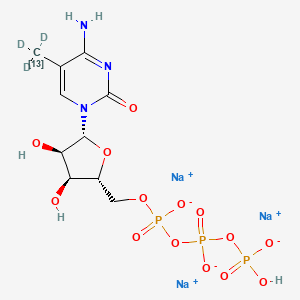

5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKXPTCUGPKDQL-PYXJVEIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The study "[Study on the flavonoids compounds of Thesium chinese]" [] isolated and characterized five flavonoids from the Thesium chinese plant, including apigenin 5-O-neohesperidoside. Importantly, this research marked the first-time identification of this compound and kaempferyl 5-methyl ether within this plant species []. This discovery contributes to the growing body of knowledge surrounding the phytochemical profile of Thesium chinese and its potential medicinal properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.